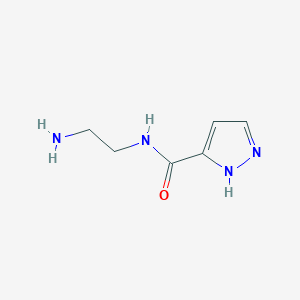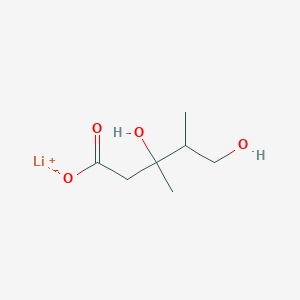![molecular formula C8H8ClF3N2O B2385557 3-(トリフルオロメチル)-1H,2H,3H-ピロロ[2,3-b]ピリジン-3-オール塩酸塩 CAS No. 2137774-85-5](/img/structure/B2385557.png)
3-(トリフルオロメチル)-1H,2H,3H-ピロロ[2,3-b]ピリジン-3-オール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride” is a chemical compound with the CAS Number: 2137774-85-5 . It has a molecular weight of 240.61 . The IUPAC name for this compound is 3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, which are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6;/h1-3,14H,4H2,(H,12,13);1H . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .
科学的研究の応用
- 作物保護: トリフルオロメチルピリジン (TFMP) およびその誘導体は、作物を害虫から保護する上で重要な役割を果たしています。たとえば、TFMP 誘導体の1つであるフルアジフォップブチルは、農薬市場に最初に導入されたものの1つでした。その後、TFMP を含む新しい農薬が 20 種類以上、ISO 共通名称を取得しています。 これらの化合物は、フッ素原子の物理化学的特性とピリジン部分の独自の特徴の組み合わせにより、生物活性を発揮します .
- 中間体合成: フルアジフォップ合成の鍵となる中間体である 2-クロロ-5-(トリフルオロメチル)ピリジン (2,5-CTF) は、簡単な1段階反応で良好な収率で得られます .
- 医薬品開発: TFMP 誘導体は、製薬業界で応用されています。TFMP 部分を含む製薬製品 5 つが市場承認を得ており、いくつかの候補が臨床試験を受けています。 フッ素原子の性質とピリジン環が、これらの生物活性に寄与しています .
- 認知障害: 6-トリフルオロメチル-3-ピリジンスルホニルクロリドは、認知障害の治療のための N-スルホンアミド多環式ピラゾリル化合物の調製に使用されます .
- フッ素化有機化学物質: フッ素含有化合物の重要性がますます高まる中、TFMP は機能性材料の開発に貢献しています。 これらの独自の特性により、さまざまな用途で価値あるものになっています .
- 物理化学的特性: トリフルオロメチル基とピリジン環の組み合わせにより、特定の物理化学的特性が生まれます。これにより、反応性と安定性に影響が及んでいます .
- 気相反応: TFMP は気相反応に関与しており、さまざまな合成プロセスに利用できます .
農薬
医薬品
機能性材料
化学的性質
研究と合成
将来の展望
作用機序
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride acts as a competitive antagonist of mGluR5, which is a member of the group I metabotropic glutamate receptor family. These receptors are coupled to G proteins and are involved in the modulation of synaptic transmission and plasticity. By blocking the activity of mGluR5, 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride has been shown to have a wide range of biochemical and physiological effects. In animal models, 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. It has also been investigated for its potential use in the treatment of chronic pain and drug addiction. 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride has been shown to reduce the development of tolerance to opioids and to reduce the reinforcing effects of cocaine and methamphetamine.
実験室実験の利点と制限
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high affinity and selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride. One area of interest is the potential use of 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride in the treatment of anxiety and depression in humans. Another area of interest is the potential use of 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride in the treatment of chronic pain and drug addiction. Additionally, further research is needed to understand the long-term effects of 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride on neuronal function and behavior. Finally, the development of more potent and selective mGluR5 antagonists could lead to the development of new therapeutic agents for a variety of neurological and psychiatric disorders.
合成法
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-(trifluoromethyl)aniline with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride in its hydrochloride form. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains similar.
Safety and Hazards
特性
IUPAC Name |
3-(trifluoromethyl)-1,2-dihydropyrrolo[2,3-b]pyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6;/h1-3,14H,4H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWESDESJMCDHOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)N=CC=C2)(C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)



![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)


![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)

![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)
![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)


![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)
